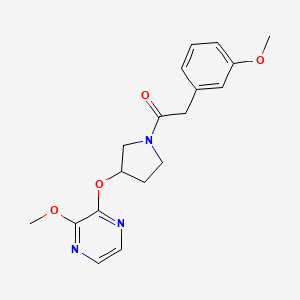
2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a methoxyphenyl group , a pyrrolidine ring , and a methoxypyrazine moiety , which contribute to its unique properties. The synthesis typically involves multiple steps, including the formation of intermediates through reactions such as the Grignard reaction and subsequent coupling with pyrrolidine derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The structure allows for binding at active sites, potentially modulating their activity. Research indicates that the compound may exhibit both antimicrobial and anticancer properties through these interactions.
Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial effects. For instance, various piperidine derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 2-(3-Methoxyphenyl)-1-(pyrrolidinyl)ethanone | S. aureus | 0.0039 |
| 2-(3-Methoxyphenyl)-1-(pyrrolidinyl)ethanone | E. coli | 0.025 |
Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific pathways involved include modulation of signaling cascades associated with cancer cell survival.
Case Studies
A notable case study evaluated the effects of this compound in a murine model of colon cancer, where it exhibited significant tumor growth inhibition compared to control groups . The study highlighted its potential as a lead compound for further drug development targeting specific cancer types.
Comparative Analysis
When compared to similar compounds such as other piperidine derivatives, This compound shows enhanced biological activity due to the synergistic effects of its structural components.
| Compound Type | Activity Profile | Unique Features |
|---|---|---|
| Piperidine Derivatives | Moderate Antimicrobial | Lacks methoxypyrazine moiety |
| Methoxypyrazine Compounds | Limited Anticancer | Does not contain pyrrolidine ring |
| This Compound | High Antimicrobial & Anticancer | Unique combination enhances efficacy |
特性
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-14-5-3-4-13(10-14)11-16(22)21-9-6-15(12-21)25-18-17(24-2)19-7-8-20-18/h3-5,7-8,10,15H,6,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCYUXUWLGCWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














